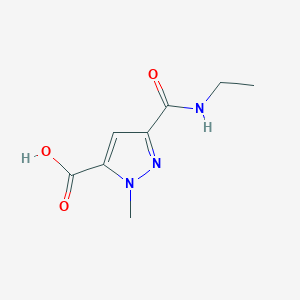

3-(ethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name of the compound is 5-(ethylcarbamoyl)-2-methylpyrazole-3-carboxylic acid . This designation reflects the parent pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) and its substituents:

- Position 1 : A methyl group.

- Position 3 : An ethylcarbamoyl group (CH₂CH₂NH-C=O).

- Position 5 : A carboxylic acid group (-COOH).

The numbering prioritizes the carboxylic acid group at position 5, followed by the ethylcarbamoyl and methyl substituents at positions 3 and 1, respectively. This systematic approach ensures unambiguous identification of substituent positions.

Molecular Formula and Weight Analysis

The molecular formula is C₈H₁₁N₃O₃ , derived from the pyrazole core (C₃H₃N₂), methyl (C₁H₃), ethylcarbamoyl (C₃H₇N₁O₁), and carboxylic acid (C₁H₂O₂) groups.

| Element | Quantity | Atomic Mass (g/mol) | Contribution to Molecular Weight |

|---|---|---|---|

| Carbon | 8 | 12.01 | 8 × 12.01 = 96.08 |

| Hydrogen | 11 | 1.008 | 11 × 1.008 = 11.088 |

| Nitrogen | 3 | 14.01 | 3 × 14.01 = 42.03 |

| Oxygen | 3 | 16.00 | 3 × 16.00 = 48.00 |

| Total | 197.19 g/mol |

The molecular weight calculation confirms the compound’s stoichiometric composition.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While direct NMR data for this compound is unavailable, analogous pyrazole-carboxylic acid derivatives provide insights:

- Carboxylic Acid Proton : A broad singlet at δ ~10–12 ppm (D₂O exchangeable).

- Pyrazole Ring Protons : A singlet at δ ~6.5–7.5 ppm (aromatic region).

- Methyl Group : A singlet at δ ~3.5–4.0 ppm (C-1 methyl).

- Ethylcarbamoyl Group :

| Functional Group | Expected δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH (proton) | 10–12 | Broad singlet | Exchanged in D₂O |

| Pyrazole C-3 proton | 6.5–7.5 | Singlet | Aromatic region |

| C-1 methyl | 3.5–4.0 | Singlet | Adjacent to N-1 |

| Ethylcarbamoyl NH | 6–8 | Broad singlet | Exchanged in D₂O |

| Ethyl (CH₂CH₃) | 1.2–1.4 (CH₃), 3.2–3.5 (CH₂) | Triplet, quartet | Splitting due to vicinal coupling |

Infrared (IR) Absorption Characteristics

Key IR absorption bands for this compound are inferred from functional group chemistry:

- Carboxylic acid :

- Carbamoyl group :

- Pyrazole ring :

| Functional Group | IR Absorption (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| -COOH (O-H stretch) | 2500–3300 | Broad | Strong hydrogen bonding |

| -COOH (C=O stretch) | 1700–1750 | Strong | Conjugation with pyrazole |

| Carbamoyl (N-H stretch) | 3300–3500 | Medium | Amide proton |

| Carbamoyl (C=O stretch) | 1650–1700 | Strong | Conjugation with ethyl group |

Mass Spectrometric Fragmentation Patterns

The molecular ion ([M]⁺) is expected at m/z 197. Key fragmentation pathways include:

- Loss of CO₂ : m/z 197 → m/z 153 (C₇H₁₁N₃O).

- Cleavage of ethylcarbamoyl : m/z 197 → m/z 122 (C₅H₆N₂O).

- Decarboxylation : m/z 197 → m/z 153 (C₇H₁₁N₃O).

| Fragment Ion (m/z) | Corresponding Structure | Notes |

|---|---|---|

| 197 | [M]⁺ (C₈H₁₁N₃O₃) | Molecular ion |

| 153 | [M - CO₂]⁺ (C₇H₁₁N₃O) | Decarboxylation |

| 122 | [M - C₃H₇NO₂]⁺ (C₅H₆N₂O) | Loss of ethylcarbamoyl |

X-ray Crystallographic Studies and Solid-State Arrangement

No published X-ray crystallography data exists for this compound. However, analogous pyrazole-carboxylic acid derivatives exhibit planar pyrazole rings with:

- Dihedral angles between substituents and the pyrazole plane typically <30°.

- Hydrogen bonding : Carboxylic acid groups often form intermolecular hydrogen bonds, stabilizing crystal lattices.

For 3-(ethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid, solid-state packing would likely involve:

- Hydrogen bonds between -COOH protons and carbamoyl carbonyl oxygens.

- Van der Waals interactions from the ethyl group and pyrazole methyl substituent.

Tautomeric Behavior and Proton Disorder Dynamics

Pyrazole derivatives often exhibit tautomerism, but this compound’s fixed substituents limit such behavior:

- Carboxylic acid : Stabilized as -COOH due to resonance and hydrogen bonding.

- Ethylcarbamoyl : Amide group remains intact (no tautomerism observed).

- Pyrazole ring : The 1-methyl and 5-carboxylic acid groups fix the pyrazole in its 1H form, preventing N-H tautomerism.

Proton disorder may occur in the ethylcarbamoyl NH group, but no evidence of dynamic behavior is reported.

Properties

IUPAC Name |

5-(ethylcarbamoyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-9-7(12)5-4-6(8(13)14)11(2)10-5/h4H,3H2,1-2H3,(H,9,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMBHUNAZCSVPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN(C(=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(ethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-(ethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that 3-(ethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that similar pyrazole derivatives possess significant antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

- Insecticidal Effects : Preliminary bioassays have demonstrated that pyrazole derivatives can exhibit insecticidal properties against specific pests. For instance, compounds structurally related to this compound have been tested for their effectiveness against agricultural pests like Aphis fabae and spider mites .

- Pharmaceutical Applications : The compound's structural characteristics suggest potential as an active pharmaceutical ingredient (API) in treating various diseases. Pyrazole derivatives are known for their vasodilatory and antispasmodic effects, which could be leveraged in therapeutic formulations .

Case Study 1: Antifungal Activity

A study focused on synthesizing novel pyrazole derivatives highlighted the antifungal activity of compounds similar to this compound. These derivatives were tested against seven phytopathogenic fungi, demonstrating superior efficacy compared to standard antifungal agents like boscalid. The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly enhance antifungal potency .

Case Study 2: Insecticidal Efficacy

In another investigation, a series of pyrazole derivatives were synthesized and evaluated for their insecticidal activity against Aphis fabae. The results showed that certain modifications in the pyrazole structure led to increased insecticidal efficacy, suggesting that this compound could be optimized for enhanced performance in pest control applications .

Mechanism of Action

The mechanism of action of 3-(ethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole Derivatives

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | LogP* | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | 0.98 | ~10 (aqueous) | 2 (COOH, NH) | 4 |

| 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 2.15 | <1 (aqueous) | 1 (COOH) | 3 |

| 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 1.12 | ~5 (aqueous) | 1 (COOH) | 4 |

| 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 2.30 | <1 (aqueous) | 1 (COOH) | 3 |

*Predicted using ChemDraw.

- Lipophilicity : The tert-butyl and 4-fluorophenyl analogs exhibit higher LogP values, favoring membrane permeability but reducing aqueous solubility. The ethylcarbamoyl group balances moderate LogP (0.98) with better solubility (~10 mg/mL) .

Biological Activity

3-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with ethyl isocyanate. The reaction is generally performed in organic solvents such as dichloromethane or acetonitrile, followed by purification methods like recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted the inhibitory effects of various pyrazole derivatives on pathogenic fungi, suggesting that modifications to the pyrazole ring can enhance activity against specific strains .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, certain derivatives have shown promising inhibitory activity against enzymes involved in metabolic pathways. The structure-activity relationship (SAR) indicates that substituents on the pyrazole ring can significantly influence inhibitory potency .

Case Studies

- Inhibition of Neurotransmitter Receptors : A study found that related pyrazole derivatives acted as partial agonists at trace amine-associated receptors (TAARs), particularly hTAAR1. This suggests potential applications in treating central nervous system disorders such as schizophrenia and depression .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures showed IC50 values comparable to standard chemotherapeutics like cisplatin, indicating their potential as anticancer agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may inhibit enzymes by binding to active sites, thereby altering metabolic pathways.

- Receptor Modulation : By acting on neurotransmitter receptors, it can influence neurotransmission and potentially ameliorate symptoms associated with various psychiatric disorders .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-methyl-1H-pyrazole-5-carboxylic acid | Lacks ethylcarbamoyl group | Different enzyme inhibition profile |

| 3-(methylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid | Contains methyl instead of ethyl | Varies in receptor affinity |

This comparison illustrates how slight modifications in chemical structure can lead to significant differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.